Cas no 1005342-94-8 (4-Bromo-N-methoxy-N-methylpicolinamide)

4-Bromo-N-methoxy-N-methylpicolinamide is a brominated picolinamide derivative commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural features include a bromine substituent at the 4-position of the pyridine ring and an N-methoxy-N-methylamide group, which enhance its reactivity in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This compound is particularly valuable in the preparation of complex heterocyclic scaffolds due to its stability and compatibility with various reaction conditions. Its well-defined reactivity profile makes it a useful building block for medicinal chemistry applications, including the development of bioactive molecules and agrochemicals. The compound is typically handled under inert conditions to preserve its integrity.
4-Bromo-N-methoxy-N-methylpicolinamide structure
1005342-94-8 structure
Product Name:4-Bromo-N-methoxy-N-methylpicolinamide
CAS No:1005342-94-8
MF:C8H9BrN2O2
MW:245.073261022568
CID:1094472
PubChem ID:58191769
Update Time:2025-11-06

4-Bromo-N-methoxy-N-methylpicolinamide Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-N-methoxy-N-methylpicolinamide
    • 4-bromo-N-methoxy-N-methylpyridine-2-carboxamide
    • 4-bromopyridine-2-carboxylic acid N-methoxy-N-methylamide
    • 2-Pyridinecarboxamide, 4-bromo-N-methoxy-N-methyl-
    • GUXAAXFFFZOESV-UHFFFAOYSA-N
    • 1005342-94-8
    • 4-Bromo-pyridine-2-carboxylic acid methoxy-methyl-amide
    • DB-123376
    • SCHEMBL1724415
    • Inchi: 1S/C8H9BrN2O2/c1-11(13-2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3
    • InChI Key: GUXAAXFFFZOESV-UHFFFAOYSA-N
    • SMILES: BrC1C=CN=C(C=1)C(N(C)OC)=O

Computed Properties

  • Exact Mass: 243.98500
  • Monoisotopic Mass: 243.98474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • PSA: 42.43000
  • LogP: 1.47750

4-Bromo-N-methoxy-N-methylpicolinamide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Bromo-N-methoxy-N-methylpicolinamide Pricemore >>

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4-Bromo-N-methoxy-N-methylpicolinamide Production Method

Additional information on 4-Bromo-N-methoxy-N-methylpicolinamide

4-Bromo-N-methoxy-N-methylpicolinamide (CAS No. 1005342-94-8): A Comprehensive Overview

The compound 4-Bromo-N-methoxy-N-methylpicolinamide, identified by the CAS number 1005342-94-8, is a significant molecule in the field of organic chemistry. This compound belongs to the class of picolinamides, which are derivatives of picolinic acid. The presence of a bromine atom at the 4-position of the picoline ring and the methoxy and methyl substituents on the nitrogen atom introduces unique chemical properties, making it a versatile compound with potential applications in various industries.

Recent studies have highlighted the importance of picolinamide derivatives in drug discovery and agrochemicals. The bromine substitution at the 4-position enhances the compound's stability and bioavailability, making it a promising candidate for pharmacological applications. Additionally, the methoxy and methyl groups on the nitrogen atom contribute to its lipophilicity, which is crucial for improving drug delivery systems.

One of the most notable advancements in the study of 4-Bromo-N-methoxy-N-methylpicolinamide involves its use in catalytic processes. Researchers have demonstrated that this compound can act as an efficient ligand in transition metal-catalyzed reactions, such as cross-coupling reactions. Its ability to stabilize metal centers and facilitate electron transfer makes it a valuable tool in organic synthesis.

In terms of synthesis, 4-Bromo-N-methoxy-N-methylpicolinamide can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. The choice of synthetic route depends on the availability of starting materials and the desired purity of the final product. Recent optimizations have focused on green chemistry principles, such as using renewable feedstocks and minimizing waste generation.

The application of 4-Bromo-N-methoxy-N-methylpicolinamide extends beyond catalysis. It has been explored as a potential ingredient in agrochemical formulations, where its ability to inhibit plant pathogens has been extensively studied. Field trials have shown that this compound exhibits excellent efficacy against fungal infections in crops, making it a candidate for sustainable agricultural practices.

Moreover, 4-Bromo-N-methoxy-N-methylpicolinamide has shown promise in the field of biomedical research. Preclinical studies have indicated that it may possess anti-inflammatory and antioxidant properties, which could be harnessed for developing therapeutic agents. Its structural features make it an attractive scaffold for further modifications to enhance its pharmacokinetic properties.

In conclusion, 4-Bromo-N-methoxy-N-methylpicolinamide (CAS No. 1005342-94-8) is a multifaceted compound with applications spanning catalysis, agriculture, and biomedicine. Its unique chemical structure and versatile properties continue to attract attention from researchers across various disciplines. As ongoing studies unravel its full potential, this compound is poised to play a pivotal role in advancing modern science and technology.

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